molecular formula C23H22N4 B2904922 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-70-7

3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2904922
CAS RN: 611197-70-7
M. Wt: 354.457
InChI Key: ABRRRIQTOALPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the linear formula C23H22N4. It has a molecular weight of 354.459 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The compound has a molecular weight of 354.459 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Pharmacological Research

This compound is part of the pyrido[1,2-a]benzimidazole class, which has been extensively studied for its pharmacological potential. The structure is similar to that of many biologically active substances, particularly those with antiviral properties . Researchers have synthesized derivatives of this class to explore new therapeutic possibilities, including antiviral drugs.

Antiviral Agent Development

The structural similarity of 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile to indole derivatives suggests potential antiviral applications. Indole derivatives have been shown to exhibit inhibitory activity against influenza A and other viruses . This compound could be a candidate for the development of new antiviral agents.

Antitubercular Activity

Compounds within the pyrido[1,2-a]benzimidazole family have been investigated for their antitubercular activity. Given the global impact of tuberculosis, there is a continuous search for effective treatments, and this compound could contribute to the development of new antitubercular drugs .

Antioxidant Activity Research

The benzimidazole scaffold is known to be a part of compounds with antioxidant properties. Research into indole derivatives, which share structural features with 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, has revealed potential antioxidant activities. This suggests that the compound could be useful in studying oxidative stress-related diseases .

Chemical Synthesis and Catalysis

The compound’s structure allows for potential use in chemical synthesis as a catalyst or intermediate. Its unique framework could facilitate the construction of complex molecules, particularly in the synthesis of natural products and pharmaceuticals .

Material Science Applications

Due to its aromatic nature and the presence of multiple nitrogen atoms, this compound could be explored for applications in material science. It may serve as a precursor or a building block in the synthesis of organic electronic materials, such as conductive polymers or organic semiconductors .

Safety and Hazards

Sigma-Aldrich provides this compound as-is, without warranty. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not provided.

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of rare and unique chemicals provided for early discovery researchers , so it may be subject to further studies in various fields.

properties

IUPAC Name

1-(2-phenylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-16(2)18-14-22(25-13-12-17-8-4-3-5-9-17)27-21-11-7-6-10-20(21)26-23(27)19(18)15-24/h3-11,14,16,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRRIQTOALPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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